molecular formula C20H20N2O5 B2489254 2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 690641-01-1

2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No. B2489254
CAS RN: 690641-01-1
M. Wt: 368.389
InChI Key: CMWDBDIQHYUVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan carboxamide compounds, including 2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, involves various synthetic methods. These methods are designed to optimize the yields, reduce the reaction times, and minimize the use of hazardous chemicals. Synthetic routes often include the formation of furan rings followed by functionalization at specific sites on the ring to introduce the desired substituents. The synthetic strategies may also involve the use of catalysts to improve reaction efficiency and selectivity (Monier, El‐Mekabaty, & Elattar, 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring attached to a carboxamide group, with additional substituents enhancing its chemical reactivity and biological activity. The presence of the morpholinoethyl group adds to the complexity of the molecule, influencing its molecular interactions and stability. Molecular structure analysis is crucial for understanding the compound's reactivity and for designing derivatives with enhanced properties.

Chemical Reactions and Properties

Furan carboxamide compounds undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and cyclizations, due to the reactive sites on the furan ring and the carboxamide group. These reactions allow for the synthesis of a wide range of derivatives with varied biological activities. The chemical properties of these compounds are significantly influenced by the substituents on the furan ring and the nature of the carboxamide group, affecting their solubility, stability, and reactivity (Monier, El‐Mekabaty, & Elattar, 2018).

Scientific Research Applications

Cytotoxicity and Topoisomerase II Inhibition

A study by Gomez-Monterrey et al. (2011) focused on the synthesis of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, analogous to electron-deficient anthraquinones with potential DNA intercalation capabilities. Among the derivatives, compounds showed significant cytotoxicity against resistant cell lines and inhibited topoisomerase II, an enzyme crucial in DNA replication and repair. The ability of these derivatives to modulate small heat shock proteins and bind DNA was also explored, providing insights into their potential as therapeutic agents Design, synthesis, and cytotoxic evaluation of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system.

CK2 Inhibition

Haidar et al. (2019) synthesized and evaluated phenolic, ketonic, and para-quinonic indeno[1,2-b]indole derivatives as inhibitors of Casein kinase II (CK2), a key enzyme implicated in various diseases, especially cancer. A QSAR model based on the structure of indeno[1,2-b]indoles was developed and used to predict the activity of naphtho[2,3-b]furan-4,9-dione derivatives as CK2 inhibitors. One specific compound, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, effectively inhibited CK2 and reduced cell viability, underscoring its potential in therapeutic applications QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor.

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, and any biological activity it might have .

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12-15(20(25)21-6-7-22-8-10-26-11-9-22)16-17(23)13-4-2-3-5-14(13)18(24)19(16)27-12/h2-5H,6-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWDBDIQHYUVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.